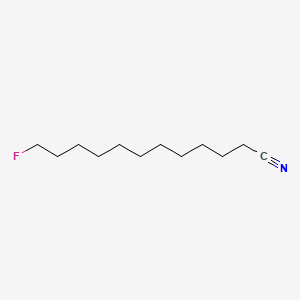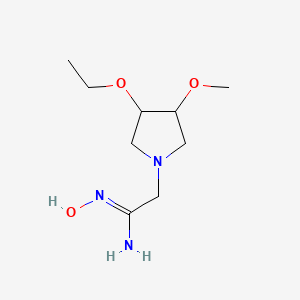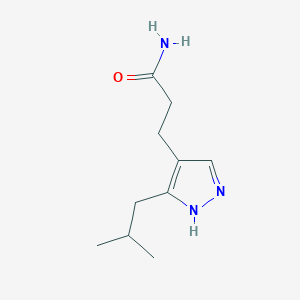
3-(3-isobutyl-1H-pyrazol-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-isobutyl-1H-pyrazol-4-yl)propanamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features an isobutyl group attached to the pyrazole ring and a propanamide group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-isobutyl-1H-pyrazol-4-yl)propanamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-isobutyl-1H-pyrazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(3-isobutyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of hydroxylated pyrazole derivatives.
Reduction: Conversion to 3-(3-isobutyl-1H-pyrazol-4-yl)propanamine.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学研究应用
3-(3-isobutyl-1H-pyrazol-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(3-isobutyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
Propanamide: A simpler amide with the formula CH3CH2CONH2.
3-(1H-Pyrazol-4-yl)-1-propanamine: A related compound with an amine group instead of an amide.
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid: A similar compound with a carboxylic acid group.
Uniqueness
3-(3-isobutyl-1H-pyrazol-4-yl)propanamide is unique due to the presence of both the isobutyl group and the propanamide group, which confer specific chemical and biological properties
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds. Further research and development could unlock new uses and benefits of this intriguing compound.
属性
分子式 |
C10H17N3O |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
3-[5-(2-methylpropyl)-1H-pyrazol-4-yl]propanamide |
InChI |
InChI=1S/C10H17N3O/c1-7(2)5-9-8(6-12-13-9)3-4-10(11)14/h6-7H,3-5H2,1-2H3,(H2,11,14)(H,12,13) |
InChI 键 |
BFGKBLHBGZIPEJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(C=NN1)CCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol](/img/structure/B13426331.png)
![5-[(1RS)-2-[(1RS)-2-(4-hydroxy-3-methylphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol](/img/structure/B13426336.png)
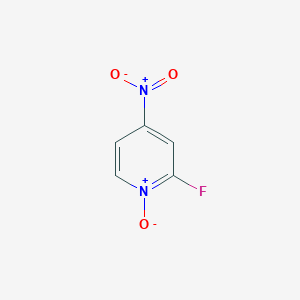

![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methyl-5-nitrobenzene](/img/structure/B13426355.png)
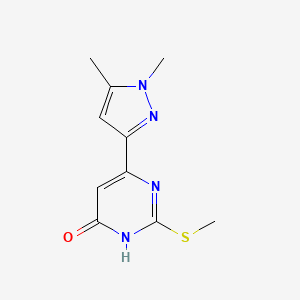

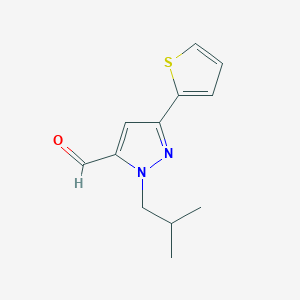
![(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid](/img/structure/B13426393.png)

![(E)-but-2-enedioic acid;5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide](/img/structure/B13426403.png)
